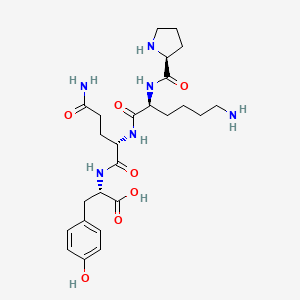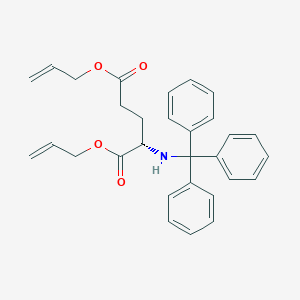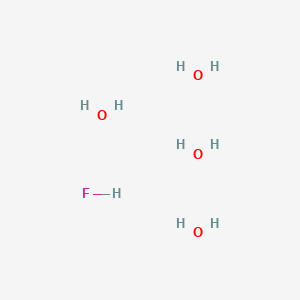![molecular formula C9H10O5 B14247914 [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid CAS No. 185423-38-5](/img/structure/B14247914.png)
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid: is an organic compound with the molecular formula C10H12O5 It is characterized by a cyclopentene ring substituted with an acetyloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclopent-1-en-1-one.
Acetylation: The cyclopent-1-en-1-one undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine to form 3-(acetyloxy)cyclopent-1-en-1-one.
Oxidation: The intermediate 3-(acetyloxy)cyclopent-1-en-1-one is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the oxo group, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid is used as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to enzyme substrates.
Medicine:
Drug Development: The compound is explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry:
Chemical Manufacturing: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid involves its interaction with molecular targets such as enzymes. The acetyloxy group can act as a leaving group, facilitating the formation of covalent bonds with enzyme active sites. This interaction can inhibit enzyme activity, making it a potential candidate for enzyme inhibition studies.
Comparison with Similar Compounds
[3-(Acetyloxy)-2-cyclohexen-1-one]: Similar in structure but with a cyclohexene ring instead of a cyclopentene ring.
[3-(Acetyloxy)-4-oxocyclopent-1-en-1-yl]acetic acid: Similar but with the oxo group at a different position.
Uniqueness:
Structural Features: The unique positioning of the acetyloxy and oxo groups on the cyclopentene ring distinguishes [3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid from its analogs.
Reactivity: The specific arrangement of functional
Properties
CAS No. |
185423-38-5 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-(3-acetyloxy-5-oxocyclopenten-1-yl)acetic acid |
InChI |
InChI=1S/C9H10O5/c1-5(10)14-7-2-6(3-9(12)13)8(11)4-7/h2,7H,3-4H2,1H3,(H,12,13) |
InChI Key |
CFCQWGTWYGLYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC(=O)C(=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)

![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![3-Benzoylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14247891.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)
![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)
![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)
![1-pentyl-4-[4-[4-(4-propylcyclohexyl)phenyl]phenyl]benzene](/img/structure/B14247912.png)

